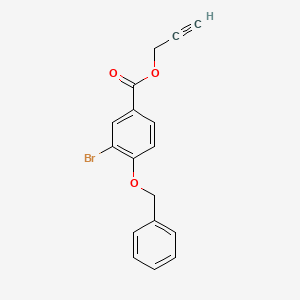

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate

Description

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate is a synthetic benzoate ester derivative featuring a propargyl (prop-2-yn-1-yl) ester group, a benzyloxy substituent at the para position, and a bromine atom at the meta position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural complexity, which combines halogenation, etherification, and esterification.

Properties

CAS No. |

1706453-28-2 |

|---|---|

Molecular Formula |

C17H13BrO3 |

Molecular Weight |

345.2 g/mol |

IUPAC Name |

prop-2-ynyl 3-bromo-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C17H13BrO3/c1-2-10-20-17(19)14-8-9-16(15(18)11-14)21-12-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2 |

InChI Key |

LBYDABZNRBGQMO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate typically involves the reaction of 4-(benzyloxy)-3-bromobenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The propargyl group can be oxidized to form different functional groups.

Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate serves as a crucial intermediate in the synthesis of various complex organic compounds. Its propargyl group allows for participation in click chemistry reactions, which are valuable for constructing diverse molecular architectures. The compound can undergo substitution reactions where the bromine atom is replaced by various nucleophiles, enabling the formation of new derivatives with tailored properties.

Medicinal Chemistry

Potential Pharmaceutical Applications

This compound has garnered attention in medicinal chemistry due to its ability to interact with biological targets. The unique structure allows it to act as a potential lead compound in drug discovery. Its reactivity can be exploited to develop pharmaceuticals aimed at specific diseases by modifying its functional groups to enhance biological activity or selectivity .

Case Study: Targeted Protein Degradation

Recent research highlights the application of this compound in targeted protein degradation strategies. Compounds that facilitate the degradation of specific proteins through the ubiquitin-proteasome pathway have been developed using this compound as a scaffold. This approach is promising for treating diseases linked to protein misfolding or overexpression, such as cancer and neurodegenerative disorders .

Materials Science

Polymer and Material Development

In materials science, this compound is utilized in the preparation of polymers and advanced materials. Its ability to form covalent bonds enables the creation of cross-linked networks that exhibit desirable mechanical and thermal properties. This feature is particularly useful in developing materials for coatings, adhesives, and composites.

Chemical Reactions

Types of Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Bromine can be substituted with nucleophiles (e.g., amines, thiols) | Potassium carbonate |

| Oxidation | The propargyl group can be oxidized to form ketones or carboxylic acids | Potassium permanganate, osmium tetroxide |

| Reduction | The ester group can be reduced to an alcohol | Lithium aluminum hydride, sodium borohydride |

These reactions underscore the versatility of this compound as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate involves its interaction with various molecular targets. The propargyl group can undergo click chemistry reactions, forming covalent bonds with biological molecules. This property makes it useful in labeling and tracking biological processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

- Benzyloxy vs.

- Bromine vs. Other Halogens : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance halogen bonding with biomolecular targets, as seen in tubulin inhibitors like compound 5o () .

Table 1: Substituent Effects on Key Properties

*Calculated using Molinspiration ().

Physicochemical and Pharmacokinetic Profiles

- Lipinski’s Rule Compliance : The target compound’s molecular weight (~373) and NROTB (~5) likely comply with Lipinski’s criteria, but high cLogP (~4.2) may limit aqueous solubility, necessitating formulation adjustments .

- Toxicity Predictions : OSIRIS software () predicts low mutagenic or irritant risks for benzyloxy/bromo derivatives, but propargyl groups may introduce hepatotoxicity concerns absent in methoxy analogs.

Biological Activity

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant findings from various studies, case studies, and synthesized data.

Chemical Structure and Properties

Chemical Formula : CHBrO

The compound features a propyne moiety attached to a benzoate structure with a bromine atom and a benzyloxy group, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of the bromine atom may enhance reactivity towards nucleophiles, potentially leading to inhibition or modulation of specific biological targets.

Anticancer Activity

Several studies have reported the anticancer potential of compounds with similar structures. For instance, derivatives containing brominated benzoate groups have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain brominated benzoates exhibited IC values in the low micromolar range against human cancer cell lines, indicating significant potential for further development as anticancer agents .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| Similar Brominated Compound | MCF-7 (Breast) | 10.0 |

| Similar Brominated Compound | HeLa (Cervical) | 15.0 |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. Studies suggest that benzoate derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticonvulsant Activity

Research has indicated that certain benzyl derivatives possess anticonvulsant properties. For example, N'-benzyl derivatives have shown efficacy in maximal electroshock seizure (MES) models, suggesting that modifications in the benzyl group can significantly affect anticonvulsant activity .

Case Studies and Research Findings

- Anticancer Study : A recent investigation into the cytotoxic effects of various brominated benzoate derivatives revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

- Antimicrobial Evaluation : In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed promising antibacterial activity, particularly against S. aureus, with an MIC (Minimum Inhibitory Concentration) value lower than that of common antibiotics .

- Anticonvulsant Assessment : In animal models, the compound was evaluated for its anticonvulsant potential using the MES test. Results demonstrated significant protection against seizures, comparable to established anticonvulsants like phenobarbital .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.